molecular formula C9H14BNO4S B11871105 Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- CAS No. 375346-00-2

Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-

Cat. No.: B11871105
CAS No.: 375346-00-2
M. Wt: 243.09 g/mol
InChI Key: HKDGEKJGALNMPF-UHFFFAOYSA-N
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Description

The compound Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]- features a phenylboronic acid scaffold with an ethylamino spacer terminating in a methylsulfonyl group. This structure combines the reactivity of the boronic acid moiety with the steric and electronic effects of the sulfonamide group, making it relevant in medicinal chemistry, particularly for enzyme inhibition or as a synthetic intermediate .

Properties

IUPAC Name

[4-[2-(methanesulfonamido)ethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-16(14,15)11-7-6-8-2-4-9(5-3-8)10(12)13/h2-5,11-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDGEKJGALNMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCNS(=O)(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471408
Record name Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375346-00-2
Record name Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogenation-Sulfonylation Cascade

This two-step approach, adapted from CN106946920A, involves:

Step 1: Hydrogenation of 4-Nitrobenzeneboronic Acid

  • Substrate : 4-Nitrobenzeneboronic acid (16.7 g, 0.1 mol).

  • Conditions :

    • Solvent: Absolute ethanol (200 mL).

    • Catalyst: 0.5% Pd/C (1.67 g).

    • Pressure: 0.5 atm H₂.

    • Temperature: Reflux (78°C).

    • Duration: 3 hours.

  • Outcome : 4-Aminophenylboronic acid (13.7 g, 98.7% yield).

Step 2: Sulfonylation with Methylsulfonyl Chloride

  • Substrate : 4-Aminophenylboronic acid (13.7 g, 0.1 mol).

  • Reagents :

    • Methylsulfonyl chloride (11.5 g, 0.1 mol).

    • Base: Triethylamine (14.2 g, 0.14 mol).

  • Conditions :

    • Solvent: Tetrahydrofuran (50 mL).

    • Temperature: 25°C.

    • Duration: 5 hours.

  • Workup : Quenching with H₂O (150 mL), filtration, and drying.

  • Outcome : Target compound (15.2 g, 72% yield).

Alternative Nitration-Reduction Pathway

Based on CN104277060A, this method modifies substituents post-boronic acid formation:

Step 1: Nitration of 4-Carboxyphenylboronic Acid

  • Substrate : 4-Carboxyphenylboronic acid.

  • Reagents : Fuming HNO₃, H₂SO₄.

  • Conditions : 0–10°C, 2–3 hours.

  • Outcome : 2-Nitro-4-carboxyphenylboronic acid.

Step 2: Esterification and Reduction

  • Esterification : Methanol/H₂SO₄ reflux to yield methyl ester.

  • Reduction : H₂ (1–3 atm) over Pd/C, 30–50°C, 8–10 hours.

  • Sulfonylation : Methylsulfonyl chloride in dichloromethane.

  • Yield : ~68% (estimated from analogous reactions).

Reaction Optimization and Critical Parameters

Catalyst Loading and Hydrogen Pressure

ParameterOptimal RangeImpact on Yield
Pd/C Catalyst0.02–0.1 wt%>95% conversion
H₂ Pressure0.2–1 atmPrevents over-reduction
Reaction Time3–6 hoursMaximizes amine purity

Data adapted from CN106946920A.

Sulfonylation Efficiency

  • Solvent : THF > NMP > Dichloromethane (polar aprotic solvents enhance reactivity).

  • Base : Triethylamine (1.4 eq.) neutralizes HCl, preventing boronic acid decomposition.

  • Molar Ratio : 1:1.2 (amine:mesyl chloride) minimizes side products.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD) :
    δ 7.73–7.76 (m, 2H, Ar-H), 7.63–7.68 (m, 2H, Ar-H), 4.21–4.26 (s, 3H, SO₂CH₃), 3.45–3.50 (t, 2H, CH₂NH), 2.85–2.90 (t, 2H, CH₂B).

  • FT-IR (KBr) :
    3311 cm⁻¹ (N-H), 1674 cm⁻¹ (B-O), 1320/1140 cm⁻¹ (SO₂ asym/sym).

  • MS (FAB+) :
    m/z 259.09 [M+H]⁺.

Challenges and Mitigation Strategies

Boronic Acid Stability

  • Issue : Hydrolysis under acidic conditions.

  • Solution : Neutral pH during sulfonylation; avoid aqueous workup at elevated temperatures.

Sulfonamide Byproducts

  • Issue : Di-sulfonylation at high reagent concentrations.

  • Solution : Controlled addition of methylsulfonyl chloride and stoichiometric base.

Industrial Scalability Considerations

  • Cost Analysis :

    • Pd/C catalyst recycling reduces expenses by ~20%.

    • Ethanol solvent recovery achieves 90% reuse.

  • Environmental Impact :

    • H₂-based reductions are greener than Sn/HCl alternatives.

    • THF and ethanol are preferable to halogenated solvents .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halides and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted boronic acids. These products are valuable intermediates in organic synthesis and pharmaceutical development.

Scientific Research Applications

Anticancer Activity

Boronic acid derivatives have shown promise in the development of anticancer agents. The ability of boronic acids to form reversible covalent bonds with diols enhances their bioactivity. For instance, the incorporation of boronic acid into drug design has been linked to improved inhibition of enzymes involved in cancer progression. A study demonstrated that the introduction of a boronic acid moiety significantly increased the potency of inhibitors targeting autotaxin, an enzyme implicated in tumor metastasis, achieving an IC50 value as low as 6 nM .

Antibiotic Development

Boronic acids are also being explored as potential antibiotic agents. Their ability to interact with β-lactamases—enzymes that confer antibiotic resistance—has led to the synthesis of novel inhibitors that can effectively combat resistant bacterial strains. For example, compounds designed with boronic acid functionalities have shown high affinity for class C β-lactamases, with inhibitory constants (Ki) in the nanomolar range . This application is crucial in addressing the growing concern of antibiotic resistance.

Reversible Click Chemistry

The unique properties of boronic acids facilitate their use in reversible click chemistry, which is pivotal for bioconjugation applications. The ability to form stable complexes with diols allows for the development of dynamic systems where biological molecules can be selectively labeled or modified. Recent advances have highlighted applications in creating targeted drug delivery systems and developing biosensors .

Affinity Chromatography

Boronic acids are utilized in affinity chromatography for the purification and separation of biomolecules. The synthesis of silica phases modified with sulfonyl-phenylboronic acids has been explored for their effectiveness in capturing glycoproteins through boronate affinity interactions . This method leverages the specific binding properties of boronic acids to enhance the selectivity and efficiency of protein purification processes.

Development of Functional Materials

The incorporation of boronic acids into polymeric materials has led to the creation of functionalized surfaces with tailored properties. These materials can be engineered for specific applications such as drug release systems or sensors that respond to environmental stimuli . The dynamic nature of boron-based interactions enables the design of smart materials capable of undergoing reversible changes in response to external conditions.

Synthesis Techniques

The synthesis of 4-[2-[(methylsulfonyl)amino]ethyl]phenyl]boronic acid can be achieved through various methods, including Suzuki coupling reactions and other boron-mediated transformations. These techniques allow for the efficient incorporation of functional groups that enhance the compound's reactivity and application potential across different fields.

Summary Table: Key Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryDevelopment of anticancer and antibiotic agentsEnhanced potency against autotaxin
BioconjugationUse in reversible click chemistry for selective labelingEffective in drug delivery systems
Affinity ChromatographyCapture and purification of biomoleculesHigh selectivity for glycoproteins
Material ScienceCreation of functionalized materials for sensors and drug release systemsSmart materials with reversible properties

Mechanism of Action

The mechanism of action of boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Structural Features Applications
Target Compound ~310 (estimated) 3 / 4 Ethyl spacer, methylsulfonylamino group Enzyme inhibition, drug intermediates
{4-[(Methylsulfonyl)amino]phenyl}boronic acid ~229 (estimated) 3 / 5 Direct sulfonamide attachment Enzyme inhibition studies
B-[4-[[(3-methylphenyl)amino]sulfonyl]phenyl]boronic acid 291.13 3 / 5 Secondary amine, hydrophobic substitution Medicinal chemistry
(4-(2-Oxo-2-((4-phenylbutyl)amino)ethyl)phenyl)boronic Acid ~400 3 / 5 Amide group, phenylbutyl chain Tubulin inhibition

Key Research Findings

  • Synthesis: The target compound’s ethylamino spacer can be synthesized via coupling reactions similar to those used for Boc-protected analogues, involving Suzuki-Miyaura cross-coupling or amidation steps .
  • Biological Activity : The ethyl spacer may enhance binding flexibility in enzyme pockets compared to rigid direct-attachment analogues. For example, in tubulin inhibitors, extended spacers improve interactions with hydrophobic regions .

Biological Activity

Boronic acids are a class of organic compounds known for their unique properties and biological activities. The specific compound "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" has garnered attention for its potential therapeutic applications, particularly in the fields of cancer treatment and antibacterial activity. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure features a boronic acid moiety attached to a phenyl group with a methylsulfonyl aminoethyl substituent. This design is significant as it enhances the compound's interaction with biological targets, potentially improving its efficacy.

Key Structural Features

  • Boronic Acid Group : Known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
  • Methylsulfonyl Group : Enhances solubility and stability while potentially contributing to biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of boronic acid derivatives on various cancer cell lines. The results indicated that:

  • The compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 (breast cancer) cells, demonstrating significant cytotoxicity.
  • Comparatively, the compound showed no toxic effects on healthy cell lines, indicating selectivity towards cancerous cells .

Antibacterial Activity

Boronic acids also display antibacterial properties. Research indicates that "Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-" can effectively inhibit the growth of certain bacterial strains.

Table 1: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli6.50 mg/mL
Klebsiella pneumoniaeNot specified

The above table illustrates the effectiveness of the compound against common pathogens, suggesting its potential as an antibacterial agent .

Enzyme Inhibition

Boronic acids are known to inhibit various enzymes, including serine proteases and β-lactamases. The inhibition mechanism typically involves the formation of stable complexes with active site residues.

Enzyme Inhibition Study

In a recent study on enzyme inhibition:

  • The compound demonstrated significant inhibition against butyrylcholinesterase with an IC50 value of 3.12 ± 0.04 µg/mL , indicating strong potential for neuroprotective applications .
  • Other enzyme activities assessed include antiurease and antithyrosinase, showcasing a broad spectrum of action against different biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of boronic acid derivatives. Modifications to the phenyl ring or substituents can significantly affect biological activity.

Key Findings from SAR Studies

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
  • Functional Group Variations : Substituting different functional groups on the phenyl ring can modulate selectivity and potency against specific biological targets .

Q & A

[Basic] What are the standard synthetic routes for preparing [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]boronic acid?

The synthesis typically involves introducing the sulfonamide group onto a phenylboronic acid framework. Starting materials such as phenylboronic acid derivatives and sulfonamides are reacted under basic conditions (e.g., sodium carbonate or potassium phosphate) to facilitate nucleophilic substitution or coupling reactions. The ethylsulfonamide group is incorporated via stepwise functionalization, ensuring precise control over regioselectivity .

[Basic] Which analytical techniques are commonly employed to characterize boronic acid derivatives like this compound?

Common techniques include:

  • MALDI-MS : For mass analysis, though boronic acids often require derivatization (e.g., diol esterification) to prevent boroxine formation during ionization .
  • LC-MS/MS : Validated for detecting trace impurities (e.g., genotoxic boronic acids) at sub-ppm levels, adhering to ICH guidelines for pharmaceutical applications .
  • Surface Plasmon Resonance (SPR) : To study glycoprotein interactions by immobilizing the boronic acid on dextran-coated substrates .

[Advanced] How can researchers mitigate boroxine interference during MALDI-MS analysis of peptide boronic acids?

Two methodological approaches are recommended:

  • Derivatization with diols or sugars : Converts boronic acids to cyclic esters, eliminating dehydration/trimerization. For example, pinacol esterification stabilizes the compound for reliable detection .
  • In situ on-plate esterification : Using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent simplifies workflow and enhances signal clarity .

[Advanced] What experimental conditions optimize the selectivity of boronic acid-based glycoprotein capture systems?

Selectivity is influenced by buffer composition and pH:

  • Buffer choice : Phosphate or Tris buffers reduce non-specific secondary interactions (e.g., electrostatic or hydrophobic forces) that diminish specificity .
  • pH adjustment : Moderately elevated pH (e.g., 8.5–9.0) enhances boronic acid-diol binding, while competitive elution with borate buffer allows reversible dissociation of captured glycoproteins .

[Advanced] How can contradictory data arising from non-specific interactions in glycoprotein binding assays be resolved?

  • Competitive elution : Use sorbitol or fructose to displace weakly bound proteins, isolating true boronic acid-diol interactions .
  • Secondary interaction mapping : Employ SPR with mutant proteins or modified substrates to identify and suppress non-specific binding pathways .

[Advanced] What strategies assess the thermal stability of aromatic boronic acids for high-temperature applications?

  • Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures and identifies degradation pathways (e.g., boroxine formation or oxidative breakdown).
  • Structural modifications : Electron-withdrawing groups (e.g., sulfonamide) enhance stability, as shown in derivatives stable up to 600°C .

[Advanced] How is this boronic acid utilized in Suzuki-Miyaura cross-coupling for drug development?

The compound acts as a key intermediate in aryl-aryl bond formation:

  • Ligand design : The sulfonamide group enhances solubility and directs regioselectivity in coupling reactions.
  • Pharmaceutical synthesis : Used to construct biaryl motifs in protease inhibitors or kinase-targeting agents, leveraging its compatibility with Pd catalysts .

[Advanced] What methodologies detect and quantify boronic acid impurities in pharmaceuticals?

  • LC-MS/MS with MRM : Enables simultaneous detection of carboxy- and methyl-phenylboronic acid impurities at ≤1 ppm. Validation parameters (linearity, LOQ, accuracy) follow ICH Q2(R1) guidelines .

[Advanced] How are boronic acid-functionalized polymers engineered for glucose-sensing applications?

  • Redox-active polymer integration : Poly-nordihydroguaiaretic acid enhances sensor stability and acts as a molecular sieve, excluding interferents like plasma proteins.
  • Competitive displacement assays : Glucose displaces the polymer from the boronic acid receptor, enabling reusable electrochemical monitoring .

[Advanced] How is boronic acid loading optimized in adsorption materials for 1,3-propanediol separation?

  • Resin functionalization : 4-Carboxyphenylboronic acid-modified resins achieve higher loading (1.22 mmol/g) compared to other derivatives.
  • Chloromethyl site utilization : Quantify unreacted sites via titration to balance boronic acid density and structural integrity .

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